![molecular formula C11H21N3 B1488925 {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 1341477-63-1](/img/structure/B1488925.png)

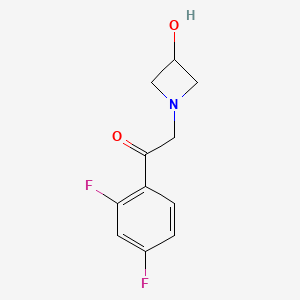

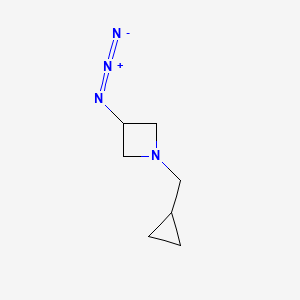

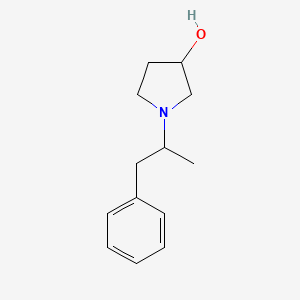

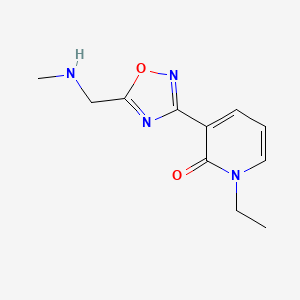

{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Descripción general

Descripción

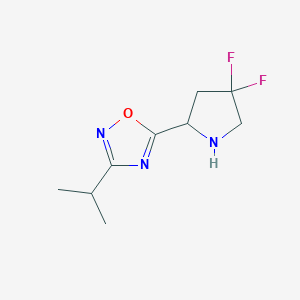

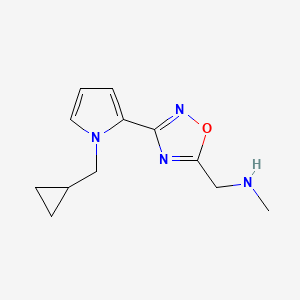

This compound is a complex organic molecule that contains a butan-2-yl group, a pyrazol-4-yl group, and a propyl(methyl)amine group . It’s part of a class of compounds known as amines, which are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons .

Molecular Structure Analysis

The molecule contains a butan-2-yl group, which is a four-carbon alkyl radical . It also contains a pyrazol-4-yl group, which is a five-membered heterocyclic moiety that possesses three carbon atoms and two adjacent nitrogen atoms . The propyl(methyl)amine group is a common structure in organic chemistry, consisting of a three-carbon chain attached to a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound aren’t available in the sources I found, compounds containing similar functional groups are known to participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Pyrazole derivatives have been synthesized and evaluated for their cytotoxic properties against tumor cell lines, showing potential as chemotherapeutic agents. The cytotoxic activity of these compounds varies based on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating a strong dependency on structural modifications for their biological activities (Kodadi et al., 2007).

- X-Ray crystallography and DFT calculations have been employed to study pyrazole derivatives, revealing that intramolecular hydrogen bonding impacts the reductive cyclization process in these compounds. This insight is crucial for the synthesis of more complex pyrazolo[3,4-b]quinoxalines under alternative conditions, including microwave irradiation (Szlachcic et al., 2020).

Medicinal Chemistry and Biological Evaluation

- Pyrazole derivatives have been explored as σ(1) receptor antagonists , with one such compound showing high activity in mouse models of neurogenic pain and neuropathic pain, making it a promising candidate for pain management (Díaz et al., 2012).

- The antibacterial activity of pyrazole Schiff bases was investigated, showing potential as antibacterial agents. Their ability to form hydrogen-bonded supramolecular architectures suggests a structural basis for their biological activity (Feng et al., 2018).

Polymer Science and Materials Chemistry

- Zinc(II) carboxylate complexes with pyrazolylethylamine ligands have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide , demonstrating their utility in producing environmentally friendly polymers with moderate molecular weights and selectivity towards poly(cyclohexene carbonate) (Matiwane et al., 2020).

- The corrosion inhibition efficiency of bipyrazolic-type organic compounds was analyzed through DFT studies, correlating their electronic properties with inhibition performance. This research underscores the relevance of pyrazole derivatives in materials protection and their potential as effective corrosion inhibitors (Wang et al., 2006).

Mecanismo De Acción

Target of Action

Amines, such as “{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine”, often interact with various receptors in the body. The specific targets would depend on the exact structure of the compound .

Mode of Action

Once the compound binds to its target, it could either activate or inhibit the function of the target, leading to various physiological effects .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its targets. For instance, it could influence the synthesis or degradation of certain molecules, or the signaling pathways within cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. It could lead to changes in cell function, gene expression, or the behavior of tissues or organs .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

3-(1-butan-2-ylpyrazol-4-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3/c1-4-10(2)14-9-11(8-13-14)6-5-7-12-3/h8-10,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBBKAWUPCFOJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)